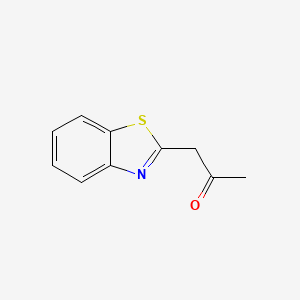

1-(1,3-Benzothiazol-2-yl)propan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFILRFCCYHXDNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313193 | |

| Record name | 1-(1,3-benzothiazol-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36874-53-0 | |

| Record name | NSC267240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1,3-benzothiazol-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-(1,3-Benzothiazol-2-yl)propan-2-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Analysis of the Physical Properties of 1-(1,3-Benzothiazol-2-yl)propan-2-one

Introduction

Structural Relationship and Analogy

This compound and its structural isomer, 2-acetylbenzothiazole, share the same molecular formula (C₁₀H₉NOS) and benzothiazole core. The key difference lies in the placement of the carbonyl group within the side chain attached to the benzothiazole ring. This subtle structural variation is expected to result in similar, but not identical, physical properties. The relationship is illustrated in the diagram below.

Caption: Structural relationship between the target compound and its isomer.

Summary of Physical Properties (Data for 2-Acetylbenzothiazole)

The following table summarizes the available physical and chemical property data for 2-acetylbenzothiazole (CAS No. 1629-78-3), which can be used as an estimate for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₇NOS | [1][2] |

| Molecular Weight | 177.22 g/mol | [3] |

| Appearance | Off-white to yellow crystalline solid | [1][2] |

| Melting Point | 108-110 °C | [3] |

| Boiling Point | 301.9 °C at 760 mmHg | [1] |

| Density | 1.286 g/cm³ | [1] |

| Flash Point | 136.4 °C | [1] |

| Storage Temperature | 2-8 °C, in a dry environment | [2][4] |

Experimental Protocols (General Methodologies)

While specific experimental protocols for determining the physical properties of this compound are not available, standard methodologies for characterizing solid organic compounds would be employed. The following outlines the general procedures that would be used.

Caption: A generalized workflow for the experimental determination of physical properties.

4.1. Melting Point Determination: The melting point of the purified solid would be determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated at a controlled rate. The temperature range over which the solid melts is recorded.

4.2. Boiling Point Determination: The boiling point would be measured using standard distillation techniques. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.

4.3. Solubility Assessment: The solubility of the compound would be qualitatively assessed by adding a small amount of the solid to various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) at room temperature and observing its dissolution. For quantitative analysis, a saturated solution would be prepared, and the concentration of the dissolved solute would be determined.

4.4. Density Measurement: The density of the solid can be determined using a gas pycnometer, which measures the volume of the solid by displacing a known volume of gas. The density is then calculated by dividing the mass of the solid by its measured volume.

Conclusion

This technical guide provides an estimation of the physical properties of this compound based on the available data for its close structural isomer, 2-acetylbenzothiazole. While these values offer a valuable starting point for researchers, it is imperative that experimental determination of these properties be conducted on a purified sample of this compound to obtain precise and reliable data for any further research and development activities. The general experimental protocols outlined provide a framework for how such characterization should be approached.

References

Synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 1-(1,3-benzothiazol-2-yl)propan-2-one, a key intermediate in the development of various pharmacologically active compounds. The document outlines the core synthetic strategies, provides detailed experimental protocols, and presents quantitative data to facilitate the replication and optimization of these methods in a research and development setting.

Introduction

This compound, also known as 2-acetonylbenzothiazole, is a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole moiety is a prominent scaffold in a wide range of bioactive molecules. The synthesis of this particular derivative is primarily achieved through the cyclocondensation of 2-aminothiophenol with a suitable three-carbon carbonyl-containing synthon. This guide will focus on the two most prevalent and effective methods for its preparation.

Core Synthetic Pathways

The synthesis of this compound predominantly relies on the reaction of 2-aminothiophenol with a β-dicarbonyl compound. This approach offers a direct and efficient route to the target molecule. Two principal variations of this pathway have been identified and are detailed below.

Pathway 1: Condensation of 2-Aminothiophenol with Ethyl Acetoacetate

This pathway involves the reaction of 2-aminothiophenol with ethyl acetoacetate. The reaction proceeds through an initial formation of an enamine intermediate, followed by an intramolecular cyclization with the elimination of water and ethanol to yield the final benzothiazole derivative. This method is noted for its straightforward procedure and the ready availability of the starting materials. A key reference for this synthesis is found in the Moroccan Journal of Heterocyclic Chemistry, which describes the successful synthesis of this compound via this route[1].

Pathway 2: Condensation of 2-Aminothiophenol with Acetylacetone

An alternative and equally viable pathway utilizes acetylacetone (2,4-pentanedione) as the β-dicarbonyl reactant. Similar to the reaction with ethyl acetoacetate, this condensation involves the formation of an enamine intermediate which then undergoes cyclization to form the benzothiazole ring. This method is also favored for its simplicity and the use of a common and inexpensive reagent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis pathways, allowing for a direct comparison of their efficiency and reaction parameters.

| Parameter | Pathway 1: Ethyl Acetoacetate | Pathway 2: Acetylacetone |

| Starting Materials | 2-Aminothiophenol, Ethyl Acetoacetate | 2-Aminothiophenol, Acetylacetone |

| Typical Solvent | Ethanol, Acetic Acid | Ethanol, Toluene |

| Catalyst | Typically acid-catalyzed (e.g., acetic acid) or proceeds thermally | Often acid-catalyzed (e.g., p-toluenesulfonic acid) or proceeds thermally |

| Reaction Temperature | Reflux | Reflux |

| Reaction Time | 4 - 8 hours | 3 - 6 hours |

| Reported Yield | Moderate to Good | Good to Excellent |

| Purification Method | Recrystallization, Column Chromatography | Recrystallization, Column Chromatography |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the two primary pathways.

Protocol for Pathway 1: Condensation with Ethyl Acetoacetate

Materials:

-

2-Aminothiophenol

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (10 mmol) in glacial acetic acid (20 mL).

-

To this solution, add ethyl acetoacetate (12 mmol) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Neutralize the mixture by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Protocol for Pathway 2: Condensation with Acetylacetone

Materials:

-

2-Aminothiophenol

-

Acetylacetone (2,4-pentanedione)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

Procedure:

-

To a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add 2-aminothiophenol (10 mmol), acetylacetone (11 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene (50 mL).

-

Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 4 hours).

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, hexane:ethyl acetate) to yield pure this compound.

Reaction Mechanisms and Logical Workflow

The synthesis of this compound from 2-aminothiophenol and a β-dicarbonyl compound follows a well-established reaction mechanism. The logical workflow for both pathways is also presented below.

References

A Technical Guide to 1-(1,3-Benzothiazol-2-yl)propan-2-one: Structure, Synthesis, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-(1,3-Benzothiazol-2-yl)propan-2-one, a member of the benzothiazole family of heterocyclic compounds. Benzothiazole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities and finding applications in drug development.[1][2][3] This document outlines the core chemical information for the target compound, summarizes key data on related structures, and provides generalized experimental protocols relevant to its synthesis.

Chemical Structure and Identification

The chemical structure of this compound is defined by a benzothiazole moiety linked at its 2-position to a propan-2-one group. The benzothiazole core consists of a benzene ring fused to a thiazole ring. The propan-2-one substituent is a three-carbon chain with a ketone functional group on the second carbon.

Table 1: Chemical Identity and Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₉NOS |

| Molecular Weight | 191.25 g/mol |

| Core Structure | Benzothiazole |

| Key Functional Groups | Ketone, Thiazole |

Synthesis of Benzothiazole Derivatives: Experimental Protocols

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry.[4] A common and effective method involves the condensation of 2-aminothiophenol with various electrophilic reagents, such as aldehydes, nitriles, or acid chlorides.[4] While a specific protocol for this compound is not detailed in the provided literature, a generalized workflow can be adapted from established procedures for similar compounds.

General Protocol: Condensation of 2-Aminothiophenol with Aldehydes

A versatile and green method for synthesizing benzothiazole derivatives involves the condensation of 2-aminothiophenol with aldehydes, often using an oxidizing agent or catalyst.[4]

Methodology:

-

Reactant Preparation: A solution of 2-aminothiophenol is prepared in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).

-

Addition of Aldehyde: The desired aldehyde is added to the solution.

-

Catalyst/Oxidant Addition: A catalyst, such as a mixture of H₂O₂/HCl, is introduced to facilitate the cyclization and oxidation.[4]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from 1 to 12 hours, depending on the specific substrates and catalyst used.[4][5]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and often added to ice-water to precipitate the product. The solid is then collected by filtration, washed, and dried.[5]

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final benzothiazole derivative.[5]

Spectroscopic Data for Related Benzothiazole Derivatives

Characterization of synthesized compounds relies on various spectroscopic techniques. The following table summarizes typical data for N'-(1,3-benzothiazol-2-yl)benzohydrazide, a related derivative, which can serve as a reference for researchers working with similar structures.

Table 2: Example Spectroscopic Data for N'-(1,3-benzothiazol-2-yl)benzohydrazide [6]

| Data Type | Description |

| Molecular Formula | C₁₄H₁₁N₃OS |

| Molecular Weight | 269.32 g/mol |

| FT-IR (cm⁻¹) | 3312 (NH-NH), 3040 (Ar C-H), 1630 (C=N), 1602 (C=O), 670 (C-S-C) |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.66-8.48 (m, 2H), 8.10 (d, 2H), 7.69 (t, 1H), 7.39 (t, 1H), 7.21 (t, 2H), 5.01 (s, 2H, NH-NH) |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 170.65 (C=O), 139.42 (C=N), 132.44, 131.67, 127.81, 127.63, 124.23 |

| HRMS (ESI-TOF) (m/z) | [M+H]⁺ Calculated: 269.3216; Found: 269.3200 |

Data sourced from a study on benzohydrazide derivatives of benzothiazole.[6]

Biological and Pharmacological Significance

The benzothiazole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. These activities are highly dependent on the nature and position of substituents on the bicyclic ring system.

Known Activities of Benzothiazole Derivatives

-

Antiproliferative Activity: Many benzothiazole derivatives have been investigated as potential anticancer agents, showing antiproliferative effects in various cancer cell lines, including pancreatic cancer.[3]

-

Neuroprotective Properties: Certain derivatives, such as AS601245, act as c-Jun NH2-terminal protein kinase (JNK) inhibitors and have demonstrated neuroprotective effects in models of cerebral ischemia.[7]

-

Antimicrobial and Antiviral Effects: The benzothiazole nucleus is a constituent of compounds studied for their therapeutic capabilities against bacteria, fungi, and viruses.[1]

-

Anti-inflammatory Activity: Some benzothiazoles serve as precursors for non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Conclusion

This compound belongs to the pharmacologically significant class of benzothiazoles. While specific experimental data for this exact compound are sparse in the literature, this guide provides its definitive chemical structure and a framework for its synthesis and characterization based on well-established protocols for related derivatives. The diverse biological activities associated with the benzothiazole scaffold underscore its importance for further investigation in drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. jsynthchem.com [jsynthchem.com]

- 3. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-(3H-1,3-Benzothiazol-2-ylidene)propanedial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]

- 7. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of 1-(1,3-Benzothiazol-2-yl)propan-2-one: A Technical Guide

Introduction: 1-(1,3-Benzothiazol-2-yl)propan-2-one is a heterocyclic compound featuring a benzothiazole core linked to a propanone side chain. As with any novel or synthesized compound in drug development and chemical research, thorough structural elucidation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are critical tools for confirming the identity, purity, and structure of such molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from standard chemical shift and absorption frequency tables, as well as data from similar 2-substituted benzothiazoles and aliphatic ketones.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| ~ 7.8 - 8.1 | Multiplet | 2H | Aromatic H (H-4, H-7) |

| ~ 7.3 - 7.5 | Multiplet | 2H | Aromatic H (H-5, H-6) |

| ~ 4.1 - 4.3 | Singlet | 2H | Methylene (-CH₂-) |

| ~ 2.3 - 2.5 | Singlet | 3H | Methyl (-CH₃) |

Rationale: The aromatic protons of the benzothiazole ring are expected in the typical downfield region of 7.3-8.1 ppm.[1] The methylene protons adjacent to the benzothiazole ring and the carbonyl group would be deshielded, appearing around 4.1-4.3 ppm. The methyl protons of the ketone are anticipated in the 2.3-2.5 ppm range.[1]

¹³C NMR (Carbon NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Provisional Assignment |

| ~ 205 - 215 | Carbonyl C=O |

| ~ 165 - 170 | C-2 (Benzothiazole, C=N) |

| ~ 152 - 155 | C-7a (Benzothiazole) |

| ~ 135 - 138 | C-3a (Benzothiazole) |

| ~ 125 - 128 | C-5 / C-6 (Benzothiazole) |

| ~ 121 - 124 | C-4 / C-7 (Benzothiazole) |

| ~ 45 - 55 | Methylene (-CH₂-) |

| ~ 25 - 35 | Methyl (-CH₃) |

Rationale: The carbonyl carbon of a ketone is highly characteristic and appears significantly downfield (>200 ppm).[2][3] The carbons of the benzothiazole ring have predictable shifts, with the C-2 carbon involved in the C=N bond being the most downfield of the ring carbons.[4][5] The aliphatic side-chain carbons appear in the upfield region.

IR (Infrared) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3100 | Medium | Aromatic C-H Stretch |

| ~ 2900 - 3000 | Medium | Aliphatic C-H Stretch |

| ~ 1715 - 1725 | Strong | C=O Stretch (Ketone) |

| ~ 1590 - 1610 | Medium | C=N Stretch (Benzothiazole) |

| ~ 1450 - 1550 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~ 750 - 770 | Strong | ortho-disubstituted C-H bend |

Rationale: The most prominent peak is expected to be the strong C=O stretch of the ketone group around 1715 cm⁻¹.[6][7] Other key peaks include the C=N stretch characteristic of the thiazole ring and various stretches and bends associated with the aromatic and aliphatic C-H bonds.[8][9]

Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z Value | Provisional Assignment |

| 191 | [M]⁺ (Molecular Ion) |

| 148 | [M - COCH₃]⁺ |

| 135 | [Benzothiazole]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Rationale: The molecular ion peak [M]⁺ is expected at m/z 191, corresponding to the molecular weight of the compound. A major fragmentation pathway for ketones is alpha-cleavage. The cleavage of the bond between the methylene group and the carbonyl group would result in a stable acylium ion [CH₃CO]⁺ at m/z 43, which is often the base peak.[10] Another likely fragmentation is the loss of the acetyl group to give the [M - 43]⁺ fragment at m/z 148.[11]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A plausible method for the synthesis involves the condensation of 2-aminothiophenol with a β-keto ester, such as ethyl acetoacetate, followed by hydrolysis and decarboxylation.

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in a suitable high-boiling solvent like ethanol or toluene.

-

Condensation: Add ethyl acetoacetate (1.1 equivalents) to the solution. Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, the solvent is removed under reduced pressure. The resulting crude product is then subjected to acidic or basic hydrolysis to remove the ester group and facilitate decarboxylation, yielding the target ketone.

-

Purification: The final product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (0.00 ppm).

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet. The spectrum would typically be recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry: Low- and high-resolution mass spectra would be acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For EI, the sample is typically introduced via a direct insertion probe and ionized with a standard 70 eV electron beam.

Workflow Visualization

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization for this compound.

Caption: Synthesis and analysis workflow.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tandfonline.com [tandfonline.com]

Solubility characteristics of 1-(1,3-Benzothiazol-2-yl)propan-2-one in various solvents.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Solubility in Drug Discovery

The solubility of a chemical compound is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy.[1][2] Poor aqueous solubility can lead to unpredictable in vitro results and is a major hurdle in the later stages of drug development.[1][2] Therefore, accurate determination of solubility in various solvents is a fundamental step in the characterization of any potential drug candidate. This guide focuses on the solubility of 1-(1,3-Benzothiazol-2-yl)propan-2-one, a member of the benzothiazole class of compounds which are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4]

Predicted Solubility Profile of this compound

Based on the general solubility characteristics of benzothiazole and its derivatives, this compound is expected to exhibit the following traits:

-

Aqueous Solubility: Limited solubility in water is anticipated due to the predominantly non-polar benzothiazole ring system.[3]

-

Organic Solvent Solubility: The compound is likely to be soluble in a range of organic solvents. Benzothiazole derivatives often show good solubility in solvents like dimethyl sulfoxide (DMSO), chloroform, and methanol.[3][5]

It is crucial to experimentally verify these predictions to obtain precise quantitative data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been reported. Researchers are encouraged to use the experimental protocol outlined in this guide to generate this valuable data. The following table provides a template for recording and presenting the determined solubility values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC/UV-Vis | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | HPLC/UV-Vis | ||

| Ethanol | 25 | HPLC/UV-Vis | ||

| Methanol | 25 | HPLC/UV-Vis | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC/UV-Vis | ||

| Acetone | 25 | HPLC/UV-Vis | ||

| Chloroform | 25 | HPLC/UV-Vis |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][6][7] The following protocol provides a detailed procedure for determining the solubility of this compound.

4.1. Materials

-

This compound (solid, pure form)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[1]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. While specific data for this compound is not currently available, the outlined experimental protocol and data presentation format offer a clear path for researchers to generate this critical information. The application of the standardized shake-flask method will ensure the generation of high-quality, reproducible data, thereby supporting the advancement of research and development involving this and other novel benzothiazole derivatives.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Synthesis and study of benzothiazole derivatives’ biology. [wisdomlib.org]

- 5. jurnal.ugm.ac.id [jurnal.ugm.ac.id]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioassaysys.com [bioassaysys.com]

Potential Biological Activities of 1-(1,3-Benzothiazol-2-yl)propan-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for conferring a wide spectrum of biological activities upon its derivatives. This technical guide delves into the potential pharmacological applications of a specific class of these compounds: 1-(1,3-Benzothiazol-2-yl)propan-2-one and its derivatives. While direct and extensive research on this precise chemical family is limited in publicly available literature, this document extrapolates potential activities based on the well-established pharmacological profile of the broader benzothiazole class. It outlines key biological domains where these derivatives are likely to exhibit activity, provides detailed experimental protocols for their evaluation, and presents signaling pathways and workflows in a clear, visual format.

Core Synthesis and Derivatization

The foundational structure, this compound, can be synthesized through several established organic chemistry routes. A common approach involves the condensation of 2-aminothiophenol with a suitable three-carbon keto-acid or its derivative.

Derivatization can be achieved by modifying the propanone side chain, for instance, through reactions involving the active methylene group or the ketone functionality, to introduce various substituents and generate a library of compounds for biological screening.

Potential Biological Activities and Experimental Evaluation

Based on the extensive literature on benzothiazole derivatives, the this compound framework is a promising candidate for a range of therapeutic applications.[1][2]

Antimicrobial Activity

Benzothiazole derivatives have been extensively reported to possess significant antibacterial and antifungal properties.[3][4][5] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 1: Hypothetical Antimicrobial Activity Data for this compound Derivatives

| Compound ID | Substitution | Target Organism | MIC (µg/mL) |

| BTP-1 | H (Parent) | Staphylococcus aureus | 128 |

| BTP-2 | 4-Cl-phenyl | Staphylococcus aureus | 32 |

| BTP-3 | 4-NO2-phenyl | Staphylococcus aureus | 16 |

| BTP-1 | H (Parent) | Escherichia coli | >256 |

| BTP-2 | 4-Cl-phenyl | Escherichia coli | 64 |

| BTP-3 | 4-NO2-phenyl | Escherichia coli | 32 |

| BTP-1 | H (Parent) | Candida albicans | 256 |

| BTP-2 | 4-Cl-phenyl | Candida albicans | 64 |

| BTP-3 | 4-NO2-phenyl | Candida albicans | 32 |

Note: This table is illustrative and based on general trends observed for benzothiazole derivatives. Actual values would require experimental determination.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for assessing the in vitro antimicrobial activity of a compound.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the same broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Numerous benzothiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2][6][7][8][9] The proposed mechanisms often involve the induction of apoptosis, inhibition of key signaling pathways, or interference with cell cycle progression.

Table 2: Hypothetical Anticancer Activity Data for this compound Derivatives

| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) |

| BTP-1 | H (Parent) | MCF-7 (Breast) | >100 |

| BTP-4 | 3,4-di-OCH3-phenyl | MCF-7 (Breast) | 15.2 |

| BTP-5 | 4-F-phenyl | MCF-7 (Breast) | 8.7 |

| BTP-1 | H (Parent) | A549 (Lung) | >100 |

| BTP-4 | 3,4-di-OCH3-phenyl | A549 (Lung) | 21.5 |

| BTP-5 | 4-F-phenyl | A549 (Lung) | 12.1 |

Note: This table is illustrative. Actual values would require experimental determination.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives is well-documented, with many compounds showing inhibition of key inflammatory mediators.[10][11][12][13][14]

Table 3: Hypothetical Anti-inflammatory Activity Data for this compound Derivatives

| Compound ID | Substitution | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| BTP-1 | H (Parent) | 50 | 25.3 |

| BTP-6 | 4-CH3-phenyl | 50 | 45.8 |

| BTP-7 | 2,4-di-Cl-phenyl | 50 | 62.1 |

| Indomethacin | (Standard) | 10 | 75.5 |

Note: This table is illustrative. Actual values would require experimental determination.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds are administered orally or intraperitoneally to different groups of rats. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.

Anticonvulsant Activity

Certain benzothiazole derivatives have shown promise as anticonvulsant agents, suggesting their potential in the management of epilepsy.[15][16][17][18][19]

Table 4: Hypothetical Anticonvulsant Activity Data for this compound Derivatives

| Compound ID | Substitution | Dose (mg/kg) | Protection in MES Test (%) |

| BTP-1 | H (Parent) | 100 | 10 |

| BTP-8 | 4-OCH3-phenyl | 100 | 50 |

| BTP-9 | 3,4,5-tri-OCH3-phenyl | 100 | 80 |

| Phenytoin | (Standard) | 30 | 100 |

Note: This table is illustrative. Actual values would require experimental determination.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[15][16][17]

-

Animal Preparation: Mice are used for the assay.

-

Compound Administration: Test compounds are administered to groups of mice at various doses. A control group receives the vehicle, and a standard group receives a known anticonvulsant drug (e.g., phenytoin).

-

Induction of Seizure: After a predetermined time, a maximal electrical stimulus is delivered through corneal or ear electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Determination of Protection: The absence of the tonic hind limb extension is considered as protection. The percentage of protected animals in each group is calculated.

Conclusion and Future Directions

While specific experimental data for this compound derivatives are not extensively available, the established and diverse biological activities of the broader benzothiazole class strongly suggest that this particular scaffold holds significant therapeutic potential. The synthesis of a focused library of these derivatives and their systematic evaluation using the detailed protocols provided in this guide would be a valuable endeavor for the discovery of novel drug candidates in the areas of infectious diseases, oncology, inflammation, and neurological disorders. Future research should focus on establishing clear structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds.

References

- 1. Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ijpp.com [ijpp.com]

- 11. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Computational Study, and Anticonvulsant Activity of Ne...: Ingenta Connect [ingentaconnect.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and anticonvulsant activity of some 1,2,3,3a-tetrahydropyrrolo[2,1-b]-benzothiazol-, -thiazol- or -oxazol-1-ones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Application of Benzothiazole Compounds: A Technical Guide for Researchers

Introduction: The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique structural features and diverse biological activities have led to the development of numerous compounds with a wide range of therapeutic applications.[3][4][5] This technical guide provides a comprehensive overview of the synthesis and applications of benzothiazole derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and drug development professionals.

I. Synthesis of Benzothiazole Derivatives

The synthesis of the benzothiazole core is most commonly achieved through the condensation of 2-aminobenzenethiol with various electrophilic partners.[6][7] This versatile approach allows for the introduction of a wide array of substituents at the 2-position, which is crucial for modulating the biological activity of the resulting compounds.[1]

A. Condensation of 2-Aminobenzenethiol with Aldehydes

A prevalent and efficient method for synthesizing 2-substituted benzothiazoles involves the reaction of 2-aminobenzenethiol with aldehydes.[6][7] Various catalytic systems have been developed to promote this reaction, often focusing on green chemistry principles to enhance efficiency and reduce environmental impact.[6][8]

| Catalyst/Conditions | Substrates | Product Yield (%) | Reaction Time | Reference |

| H₂O₂/HCl in Ethanol | 2-aminothiophenol, aromatic aldehydes | High | 1 h | [6] |

| Polystyrene-grafted iodine acetate in DCM | 2-aminobenzenethiol, benzaldehyde derivatives | Excellent | - | [6] |

| Commercial laccases | 2-aminothiophenol, aryl-aldehydes | - | - | [6] |

| SnP₂O₇ (heterogeneous catalyst) | 2-aminothiophenol, aromatic aldehydes | 87-95% | 8-35 min | [6][7] |

| NH₄Cl in methanol-water | 2-aminobenzenethiol, benzaldehyde | High | 1 h | [6] |

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles using SnP₂O₇ Catalyst [6][7]

-

A mixture of 2-aminobenzenethiol (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of SnP₂O₇ is prepared.

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with ethyl acetate and filtered to recover the catalyst.

-

The filtrate is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.

Diagram: General Synthetic Workflow for Benzothiazoles

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

II. Applications of Benzothiazole Compounds

Benzothiazole derivatives exhibit a remarkable spectrum of pharmacological activities, making them privileged scaffolds in drug discovery.[4][5][9] Their applications span various therapeutic areas, including oncology, infectious diseases, and neurology.

A. Anticancer Activity

Many benzothiazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular pathways.[3][5][9]

Certain benzothiazole derivatives function as inhibitors of tyrosine kinases, which are critical enzymes in cancer cell signaling pathways.[9] For instance, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Diagram: Simplified EGFR Signaling Pathway and Inhibition by Benzothiazoles

Caption: Inhibition of EGFR signaling by a benzothiazole derivative.

B. Antimicrobial and Antifungal Activity

Benzothiazole derivatives have been extensively investigated for their efficacy against a variety of microbial and fungal pathogens.[3][4]

| Compound Type | Target Organism | Activity | Reference |

| Benzothiazole pyrimidine derivatives | Staphylococcus aureus, E. coli, Klebsiella pneumoniae, Streptococcus pyogenes | Antibacterial | [4] |

| Thiourea derivatives with benzothiazole moiety | Various bacteria and fungi | Antimicrobial | [9] |

| Spiro[benzothiazole-indol] conjugates | - | Antioxidant | [3] |

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing [4]

-

Preparation of Inoculum: Bacterial strains are cultured in appropriate broth overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.

-

Broth Microdilution Method: A two-fold serial dilution of the benzothiazole compounds is prepared in a 96-well microtiter plate with Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

C. Other Therapeutic Applications

The versatility of the benzothiazole scaffold extends to a multitude of other therapeutic areas:

-

Anti-inflammatory and Analgesic: Certain derivatives exhibit significant anti-inflammatory and pain-relieving properties.[3][4]

-

Anticonvulsant: Benzothiazoles have shown promise in the development of new antiepileptic drugs.[4][10]

-

Antitubercular and Antimalarial: The benzothiazole nucleus is a key component in compounds active against Mycobacterium tuberculosis and malarial parasites.[4][11]

-

Neuroprotective Agents: Compounds like Riluzole, which contains a benzothiazole core, are used in the treatment of amyotrophic lateral sclerosis (ALS).[5] Flutemetamol is a benzothiazole-based radiopharmaceutical used for imaging β-amyloid plaques in Alzheimer's disease.[5]

Diagram: Logical Relationship of Benzothiazole Applications

Caption: Diverse therapeutic applications of the benzothiazole scaffold.

III. Conclusion

The benzothiazole scaffold remains a highly attractive and versatile platform for the design and development of novel therapeutic agents. The synthetic accessibility and the wide range of achievable chemical diversity allow for the fine-tuning of pharmacological properties. Future research will likely focus on the development of more selective and potent benzothiazole derivatives, the exploration of novel mechanisms of action, and the application of green synthetic methodologies to further enhance the drug development process. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and impactful field.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Error Page [journal.hep.com.cn]

- 10. longdom.org [longdom.org]

- 11. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Determining the Thermochemical Properties of 1-(1,3-Benzothiazol-2-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the key experimental methodologies for determining the thermochemical properties of the compound 1-(1,3-Benzothiazol-2-yl)propan-2-one. While specific experimental data for this molecule is not currently available in the public domain, this document serves as a comprehensive protocol for researchers seeking to establish its thermochemical profile. The methodologies detailed herein, including combustion calorimetry, the Knudsen effusion method, and differential scanning calorimetry, are fundamental to characterizing the energetic and phase behavior of novel compounds in drug development and materials science.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, enthalpy of sublimation, and heat capacity, is crucial for predicting its stability, reactivity, and behavior in various physical and chemical processes. This guide provides a detailed overview of the standard experimental techniques that can be employed to measure these essential parameters.

Key Thermochemical Properties and Their Significance

A comprehensive thermochemical analysis of this compound would involve the determination of several key properties. The following table summarizes these properties and their importance.

| Thermochemical Property | Symbol | Significance in Research and Drug Development |

| Standard Molar Enthalpy of Formation | ΔfH°m | A fundamental measure of the compound's stability. Essential for calculating reaction enthalpies and assessing energetic feasibility of synthetic routes. |

| Standard Molar Enthalpy of Combustion | ΔcH°m | Used to derive the enthalpy of formation. Provides information on the energy content of the molecule. |

| Enthalpy of Sublimation/Vaporization | Δgcr/lHm | Relates to the volatility and intermolecular forces of the compound. Crucial for understanding purification processes, formulation, and bioavailability. |

| Vapor Pressure | p | A measure of a substance's tendency to evaporate. Important for assessing potential for atmospheric accumulation and for designing handling and storage protocols. |

| Heat Capacity | Cp,m | Indicates the amount of heat required to raise the temperature of the substance. Important for understanding thermal stability and for designing safe manufacturing processes. |

| Melting Temperature and Enthalpy of Fusion | Tfus, ΔlcrHm | Characterizes the solid-to-liquid phase transition. Important for determining purity and for formulation development. |

Experimental Methodologies

This section details the experimental protocols for determining the key thermochemical properties of this compound.

Combustion Calorimetry: Determining the Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard molar enthalpy of formation of organic compounds. The experiment involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a calorimeter.

Experimental Protocol:

-

Sample Preparation: A pellet of a precisely weighed sample of this compound is placed in a crucible inside a combustion bomb. A cotton fuse of known mass and energy of combustion is placed in contact with the sample.

-

Bomb Assembly: The combustion bomb is sealed and pressurized with high-purity oxygen (typically to ~3 MPa).

-

Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is then sealed in an isothermal jacket to minimize heat exchange with the surroundings.

-

Combustion: The sample is ignited by passing an electric current through the fuse. The temperature of the water in the calorimeter is monitored with high precision as it rises due to the heat released by the combustion.

-

Data Analysis: The corrected temperature rise is used to calculate the energy of combustion of the sample. The standard molar enthalpy of combustion is then determined, and from this, the standard molar enthalpy of formation is calculated using Hess's law.

Knudsen Effusion Method: Determining Vapor Pressure and Enthalpy of Sublimation

The Knudsen effusion method is a technique used to measure the vapor pressure of a solid or liquid with low volatility.[1][2] This method is based on measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[1][2]

Experimental Protocol:

-

Sample Loading: A small amount of crystalline this compound (typically 1-100 mg) is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.[1][2]

-

High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.

-

Temperature Control: The cell is heated to a series of precisely controlled temperatures.

-

Mass Loss Measurement: The rate of mass loss of the sample due to effusion is measured at each temperature using a highly sensitive microbalance.[2]

-

Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[1]

Differential Scanning Calorimetry (DSC): Determining Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3][4] It is used to determine heat capacity, melting point, and enthalpy of fusion.[3][5]

Experimental Protocol:

-

Sample Encapsulation: A small, accurately weighed amount of this compound is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The cell is subjected to a controlled temperature program, which typically involves heating at a constant rate.

-

Heat Flow Measurement: The instrument measures the differential heat flow between the sample and the reference required to maintain them at the same temperature.

-

Data Analysis: The resulting DSC thermogram shows peaks corresponding to thermal events such as melting. The area under the melting peak is proportional to the enthalpy of fusion, and the peak temperature is the melting point. The heat capacity can be determined from the heat flow signal in a region with no thermal transitions.

References

- 1. pragolab.cz [pragolab.cz]

- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 3. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one, a molecule of interest in medicinal chemistry and drug development. The document outlines the key chemical intermediates, provides detailed experimental protocols, and presents quantitative data in a structured format for easy comparison.

Synthetic Pathway Overview

The synthesis of this compound is primarily achieved through the condensation reaction of 2-aminothiophenol with ethyl acetoacetate. This reaction proceeds through the formation of a key intermediate, an enamine, which subsequently undergoes intramolecular cyclization to form the benzothiazole ring system.

Key Intermediates

The pivotal intermediates in the synthesis of this compound are:

-

2-Aminothiophenol: This bifunctional molecule provides the backbone of the benzothiazole ring, containing both the amine and thiol functional groups necessary for the cyclization reaction.

-

Ethyl Acetoacetate: This β-ketoester serves as the electrophilic partner in the initial condensation reaction, providing the three-carbon chain that forms the propan-2-one substituent at the 2-position of the benzothiazole ring.

-

Ethyl 3-((2-mercaptophenyl)amino)but-2-enoate (Enamine Intermediate): This transient intermediate is formed from the initial condensation of 2-aminothiophenol and ethyl acetoacetate. It is generally not isolated and rapidly undergoes cyclization.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the condensation of 2-aminothiophenols with β-ketoesters.

Synthesis of this compound

-

Reagents and Materials:

-

2-Aminothiophenol

-

Ethyl acetoacetate

-

Ethanol (or a high-boiling point solvent like xylene or toluene)

-

Catalyst (optional, e.g., a catalytic amount of acid like p-toluenesulfonic acid or a Lewis acid)

-

Sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol).

-

Add ethyl acetoacetate (1 to 1.2 equivalents) to the solution.

-

If a catalyst is used, add it to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain the temperature for a period of 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a solid.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified product under vacuum.

-

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2-Aminothiophenol | C₆H₇NS | 125.19 | Colorless to pale yellow liquid | 26 | 234 |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Colorless liquid | -43 | 181 |

| This compound | C₁₀H₉NOS | 191.25 | Solid | Not readily available | Not readily available |

Table 2: Spectroscopic Data for Key Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| 2-Aminothiophenol | 7.3-6.7 (m, 4H, Ar-H), 4.0-3.5 (br s, 2H, NH₂), 3.3 (s, 1H, SH)[1] | 145.0, 137.1, 129.0, 118.5, 115.1, 112.9[1] | 3450-3300 (N-H str), 2550 (S-H str), 1600, 1480 (C=C str)[1] | 125 (M⁺)[2] |

| Ethyl Acetoacetate | 4.19 (q, 2H, OCH₂), 3.43 (s, 2H, COCH₂CO), 2.26 (s, 3H, CH₃CO), 1.28 (t, 3H, CH₃)[3][4] | 201.0 (C=O, ketone), 167.3 (C=O, ester), 61.4 (OCH₂), 50.1 (COCH₂CO), 30.1 (CH₃CO), 14.1 (CH₃)[3] | 1745 (C=O, ester str), 1720 (C=O, ketone str), 1365 (C-H bend)[5][6] | 130 (M⁺), 88, 43[7] |

| This compound | 8.0-7.3 (m, 4H, Ar-H), 4.1 (s, 2H, CH₂), 2.3 (s, 3H, CH₃) | 205.0 (C=O), 168.0 (C=N), 153.0, 135.0, 126.0, 125.0, 122.0, 121.0, 45.0 (CH₂), 30.0 (CH₃) | 1720 (C=O str), 1595 (C=N str), 1470, 1430 (C=C str) | 191 (M⁺) |

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and a conceptual experimental workflow for the synthesis of this compound.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. 2-Aminothiophenol | C6H7NS | CID 8713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bmse000944 Ethyl Acetoacetate at BMRB [bmrb.io]

- 4. Ethyl acetoacetate(141-97-9) 1H NMR [m.chemicalbook.com]

- 5. Ethyl acetoacetate [webbook.nist.gov]

- 6. Ethyl acetoacetate [webbook.nist.gov]

- 7. Ethyl acetoacetate [webbook.nist.gov]

Methodological & Application

Application Notes: 1-(1,3-Benzothiazol-2-yl)propan-2-one as a Versatile Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(1,3-Benzothiazol-2-yl)propan-2-one, a key intermediate in the construction of diverse heterocyclic scaffolds of medicinal and materials science interest. The benzothiazole moiety is a prominent feature in numerous FDA-approved drugs and biologically active compounds, imparting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a reactive keto-methylene group in this compound makes it a valuable building block for the synthesis of more complex molecules, particularly substituted pyrazoles and other heterocyclic systems.

Synthetic Utility and Applications

This compound serves as a versatile precursor primarily due to the reactivity of the active methylene group adjacent to the carbonyl function. This allows for a variety of condensation and cyclization reactions to form new heterocyclic rings.

Key applications include:

-

Synthesis of Substituted Pyrazoles: The precursor can be readily converted into a 1,3-dicarbonyl equivalent, which upon reaction with hydrazine derivatives, yields highly substituted pyrazoles. Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities.

-

Synthesis of other Heterocycles: The keto-methylene functionality can participate in reactions with various binucleophiles to construct other important heterocyclic systems such as pyrimidines and thiazoles.

Data Presentation

The following table summarizes key quantitative data for a representative two-step synthesis of a pyrazole derivative starting from 2-aminothiophenol, leading to the in-situ generation of this compound.

| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Synthesis of this compound (in situ) | 2-Aminothiophenol, Ethyl acetoacetate | Ethanol | Reflux | 4 | - |

| 2 | Cyclization to 3-methyl-1H-pyrazol-5-yl)(1,3-benzothiazol-2-yl)methanone | This compound (from Step 1), Hydrazine hydrate | Ethanol | Reflux | 6 | 85 |

Experimental Protocols

Protocol 1: One-Pot Synthesis of (1,3-Benzothiazol-2-yl)(3-methyl-1H-pyrazol-5-yl)methanone

This protocol describes a one-pot, two-step synthesis of a pyrazole derivative from 2-aminothiophenol, where this compound is generated in situ.

Materials:

-

2-Aminothiophenol

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Standard glassware for workup and purification

Procedure:

-

Step 1: Synthesis of this compound (in situ)

-

To a solution of 2-aminothiophenol (1.25 g, 10 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask, add ethyl acetoacetate (1.30 g, 10 mmol).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 2: Cyclization to the Pyrazole Derivative

-

After the initial 4 hours of reflux, allow the reaction mixture to cool slightly.

-

Carefully add hydrazine hydrate (0.5 mL, 10 mmol) to the reaction mixture.

-

Resume refluxing the mixture with continuous stirring for an additional 6 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

The resulting solid precipitate is collected by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford the pure (1,3-Benzothiazol-2-yl)(3-methyl-1H-pyrazol-5-yl)methanone.

-

Expected Yield: Approximately 85%

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the utilization of this compound as a precursor.

Caption: Synthetic pathway for this compound and its subsequent conversion to a pyrazole derivative.

Caption: Experimental workflow for the one-pot synthesis of a benzothiazole-substituted pyrazole.

Applications of 1-(1,3-Benzothiazol-2-yl)propan-2-one in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3] The benzothiazole nucleus, a fusion of benzene and thiazole rings, serves as a versatile scaffold for the design and synthesis of novel therapeutic agents. Derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][4][5] This document focuses on the potential applications of a specific derivative, 1-(1,3-Benzothiazol-2-yl)propan-2-one, also known as 2-acetonylbenzothiazole, in medicinal chemistry. While specific research on this exact molecule is limited, by examining structurally related compounds, we can infer its likely biological activities and propose relevant experimental protocols.

Synthesis and Characterization

The synthesis of 2-substituted benzothiazoles, including those with a propan-2-one moiety, can be achieved through several established synthetic routes. A common and effective method involves the condensation of 2-aminothiophenol with a suitable β-keto acid, ester, or a related three-carbon carbonyl compound.[6]

Proposed Synthetic Protocol:

A plausible synthetic route for this compound is the condensation reaction between 2-aminothiophenol and ethyl acetoacetate.

Materials:

-

2-Aminothiophenol

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

-

Ethanol

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 2-aminothiophenol and ethyl acetoacetate.

-

Add polyphosphoric acid as a catalyst and dehydrating agent.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Experimental Workflow for Synthesis and Characterization:

Caption: Workflow for the synthesis and characterization of this compound.

Potential Medicinal Chemistry Applications

Based on the extensive literature on benzothiazole derivatives, this compound is a promising candidate for various therapeutic applications, particularly as an anticancer and antimicrobial agent.

Anticancer Activity

Numerous 2-substituted benzothiazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[3][4] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2]

Potential Signaling Pathways Targeted by Benzothiazole Derivatives in Cancer:

Benzothiazole derivatives have been shown to interfere with multiple signaling pathways implicated in cancer progression, including the EGFR/MAPK and PI3K/Akt/mTOR pathways. Downregulation of EGFR and subsequent inhibition of downstream effectors like STAT3, ERK, and AKT can lead to decreased cell proliferation and induction of apoptosis.[2]

References

- 1. ijrpc.com [ijrpc.com]

- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Bentham Science [benthamscience.com]

- 5. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. elar.urfu.ru [elar.urfu.ru]

Application Notes and Protocols for the Characterization of 1-(1,3-Benzothiazol-2-yl)propan-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 1-(1,3-Benzothiazol-2-yl)propan-2-one. This compound, featuring a key benzothiazole heterocyclic core, is a potential intermediate in pharmaceutical synthesis. Accurate characterization is critical for quality control, regulatory submission, and ensuring the reliability of downstream applications. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Representative data is presented in tabular format, and a logical workflow for characterization is provided.

Introduction

This compound is a heterocyclic ketone containing the benzothiazole scaffold. The benzothiazole ring is a prominent feature in a wide range of biologically active compounds and pharmaceuticals, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities. As a functionalized intermediate, the precise characterization of this molecule is paramount to confirm its identity, structure, and purity before its use in further synthetic steps or biological screening.

This application note details the integrated analytical approach for the unambiguous characterization of this compound, ensuring that researchers have reliable protocols for quality assessment.

Analytical Techniques & Experimental Protocols

A multi-technique approach is essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds.

-

Process the data with an exponential multiplication (line broadening of 1-2 Hz).

-

-

Data Analysis: Integrate ¹H NMR signals and assign chemical shifts, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants. Assign chemical shifts for all unique carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the molecule and offers structural clues through the analysis of fragmentation patterns.[1][2]

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-